Carbamic acid, O-neopentyl ester
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Overview
Description
Carbamic acid, O-neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. The structure of this compound includes a carbamate group attached to a neopentyl group, which provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, O-neopentyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with neopentyl alcohol under controlled conditions.
Addition of Alcohols to Isocyanates: Neopentyl alcohol can be added to isocyanates to form the ester.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamic acid esters.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, O-neopentyl ester undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of the ester results in the formation of carbamic acid and neopentyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution Reactions: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis: Bases like sodium hydroxide or potassium hydroxide are employed.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Hydrolysis: Carbamic acid and neopentyl alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Reduction: Reduced forms of the ester, such as alcohols or amines.
Scientific Research Applications
Carbamic acid, O-neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, O-neopentyl ester involves its interaction with various molecular targets:
Enzyme Inhibition: The ester can inhibit enzymes by forming stable carbamate-enzyme complexes.
Protein Modification: It can modify proteins by reacting with amino groups, leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl Carbamate: Another ester of carbamic acid, used in similar applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals.
Butyl Carbamate: Used in industrial applications for its stability and reactivity.
Uniqueness
Carbamic acid, O-neopentyl ester is unique due to its neopentyl group, which provides steric hindrance and enhances its stability compared to other carbamates. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.
Properties
CAS No. |
21299-37-6 |
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Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
O-(2,2-dimethylpropyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-8(2,3)6-10-7(11)9(4)5/h6H2,1-5H3 |
InChI Key |
JBNZARIEABXZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=S)N(C)C |
Origin of Product |
United States |
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